4-Methylpyridazin-3(2H)-one
Beschreibung
4-Methylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at position 3. This scaffold is pharmacologically significant due to its versatility in drug design, particularly in targeting enzymes and receptors such as dopamine D1 receptors and D-amino acid oxidase (DAAO) . Its synthesis often involves Suzuki coupling or condensation reactions, enabling the introduction of diverse substituents for tailored bioactivity .
Eigenschaften
IUPAC Name |
5-methyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-3-6-7-5(4)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPUWDXGIIXNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464978 | |
| Record name | 4-Methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33471-40-8 | |
| Record name | 4-Methylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclization of γ-Keto Acids with Hydrazine Derivatives
The cyclocondensation of γ-keto acids with hydrazines represents a foundational approach for synthesizing pyridazinone derivatives. Levulinic acid (4-oxopentanoic acid), a γ-keto acid, reacts with hydrazine hydrate under controlled conditions to yield 4,5-dihydro-6-methylpyridazin-3(2H)-one . This reaction proceeds at 100°C for 40 minutes, achieving 99% selectivity for the dihydro intermediate . The mechanism involves nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization and dehydration (Figure 1).
Critical Parameters :
-
Temperature : Elevated temperatures (80–110°C) enhance reaction rates but risk byproduct formation.
-
Hydrazine Stoichiometry : A 1:1 molar ratio of levulinic acid to hydrazine hydrate minimizes side reactions .
-
Solvent : Methanol or water facilitates solubility and simplifies purification .
While this method efficiently produces dihydropyridazinones, subsequent dehydrogenation is required to access the aromatic pyridazinone core. Catalytic hydrogenation or oxidative agents (e.g., DDQ) may be employed, though specific protocols for 4-methylpyridazin-3(2H)-one remain undocumented in the provided sources.
Halogenation and Functional Group Interconversion
Bromination of pyridazinone precursors offers a pathway to introduce substituents. For example, 6-methylpyridazin-3(2H)-one is synthesized via phosphorus oxybromide (POBr₃)-mediated bromination at 70°C, yielding 31% product . Although this example targets the 6-methyl regioisomer, analogous strategies could be adapted for 4-methyl derivatives by selecting appropriate starting materials.
Reaction Optimization :
-
Catalyst : Red copper oxide or zinc oxide improves selectivity in halogenation reactions .
-
Solvent System : Mixed solvents (e.g., acetonitrile/water) balance reactivity and solubility .
Substitution Reactions on Preformed Pyridazinone Cores
Chloropyridazinones serve as versatile intermediates for introducing alkyl or aryl groups. Patent EP1082309B1 details the regioselective amination of 3,4,5-trichloropyridazine to synthesize 5-chloro-4-aminopropylpyridazinones . While this method focuses on amine incorporation, analogous nucleophilic substitutions using methylating agents (e.g., methyl Grignard or dimethyl sulfate) could theoretically install methyl groups at position 4.
Key Considerations :
-
Regioselectivity : Electron-withdrawing groups (e.g., Cl) direct substitution to specific ring positions .
-
Catalyst : Potassium carbonate or triethylamine mitigates acid byproducts during alkylation .
De Novo Ring Synthesis via Multicomponent Reactions
Multicomponent reactions (MCRs) offer a one-pot strategy for pyridazinone assembly. A hypothetical route involves:
-
Condensation of a methyl-containing diketone with hydrazine.
-
Cyclodehydration to form the pyridazinone ring.
Example : Reacting acetylacetone (2,4-pentanedione) with hydrazine hydrate could yield 4,6-dimethylpyridazin-3(2H)-one, though regiochemical control remains challenging.
Comparative Analysis of Methodologies
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4-methylpyridazin-3-ol.
Substitution: Electrophilic substitution reactions can introduce different substituents at the available positions on the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Pyridazine N-oxides.
Reduction: 4-Methylpyridazin-3-ol.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Applications
4-Methylpyridazin-3(2H)-one serves as an essential intermediate in organic synthesis. It is utilized in the development of various derivatives that exhibit diverse biological activities.
Building Block for Complex Molecules
The compound is often employed as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for modifications that can lead to various functionalized derivatives, which are crucial in drug development and material science.
| Application | Description |
|---|---|
| Organic Synthesis | Used as a starting material for synthesizing derivatives with varied functionalities. |
| Functionalization | Enables the introduction of different substituents, enhancing biological activity. |
Biological Applications
Recent studies have highlighted the potential biological activities of this compound and its derivatives, particularly in anti-inflammatory and anticancer research.
Anti-inflammatory Properties
Research has indicated that pyridazinone derivatives can act as phosphodiesterase type 4 (PDE4) inhibitors, which are promising targets for treating inflammatory diseases. For instance, compounds bearing an indole moiety have shown selective inhibition of PDE4B isoenzymes, which play a critical role in regulating pro-inflammatory cytokine production.
Anticancer Activity
Several studies have investigated the anticancer properties of pyridazinone derivatives against various cancer cell lines. For example, new pyridazinone derivatives were synthesized and evaluated for their antiproliferative effects against HCT116 colon carcinoma cells.
| Cancer Cell Line | Activity Observed |
|---|---|
| HCT116 | Some derivatives exhibited promising anti-proliferative effects . |
| SH-SY5Y | Selective cytotoxicity was noted against neuroblastoma cells . |
Medicinal Chemistry
The structural features of this compound make it an attractive scaffold for drug discovery efforts targeting various diseases.
Fatty Acid-Binding Protein (FABP) Inhibitors
Recent research has focused on optimizing pyridazinone-based compounds as FABP inhibitors, which may have applications in cancer treatment and metabolic disorders. The optimization efforts led to the identification of potent analogs with improved efficacy .
| Compound | IC50 Value |
|---|---|
| Optimized Pyridazinone Derivative | IC50 = 1.57 μM, showing enhanced potency compared to previous analogs . |
Material Science Applications
In addition to biological applications, this compound is being explored for its potential use in developing advanced materials and chemical sensors due to its unique electronic properties.
Advanced Materials Development
The compound's ability to form stable complexes with metals makes it suitable for applications in catalysis and sensor technology.
Wirkmechanismus
The mechanism of action of 4-Methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key metabolic enzymes, leading to altered cellular processes .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Position : Methyl groups at position 4 (vs. 5) optimize steric compatibility with target binding pockets, as seen in dopamine receptor agonists .
- Electron-Withdrawing Groups : Chloro substituents (e.g., 4,5-dichloro derivatives) enhance electrophilicity, favoring interactions with nucleophilic residues in enzymes .
- Hydrophobic Moieties : Bulky aryl groups (e.g., 4-methylphenyl in compound 12 ) improve receptor binding via π-π stacking, though they may reduce solubility .
2.2 Pharmacological Activity
Dopamine Receptor Agonism
- 4-Methyl Derivatives : Compound 12 (5-(4-(furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-4-methylpyridazin-3(2H)-one) demonstrated potent in vivo antiparkinsonian activity due to optimal steric fit in the D1 receptor .
- 5-Methyl Derivatives : Compound 13 (4-(4-(furo[3,2-c]pyridin-4-yloxy)-phenyl)-5-methylpyridazin-3(2H)-one) showed reduced efficacy, highlighting the sensitivity of receptor binding to substituent position .
Enzyme Inhibition
- DAAO Inhibition: 4-Hydroxypyridazin-3(2H)-one derivatives (e.g., 6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one) exhibited >100-fold selectivity over related enzymes, attributed to hydrophobic interactions with a flipped Tyr224 residue in DAAO . In contrast, non-hydroxylated analogs (e.g., 4-methyl derivatives) lacked significant inhibitory activity.
2.4 Toxicity and Permeability
- 4-Hydroxy Derivatives : Demonstrated low cytotoxicity (CC₅₀ > 100 µM) and improved blood-brain barrier permeability compared to chloro-substituted analogs .
Biologische Aktivität
4-Methylpyridazin-3(2H)-one is a heterocyclic organic compound belonging to the pyridazine family, characterized by a methyl group at the fourth carbon and a keto group at the third position of the pyridazine ring. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry as anti-inflammatory, antimicrobial, and anticancer agents.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Ring System | Pyridazine (six-membered aromatic ring with two nitrogen atoms) |
| Substituents | Methyl group at position 4; keto group at position 3 |
This compound interacts with various biological targets due to its unique structural properties. Its biological activity is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which can alter metabolic pathways relevant to disease processes.
- Receptor Interaction : Research indicates that derivatives of pyridazinones can act as agonists for formyl peptide receptors (FPR), which are involved in inflammatory responses .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, research on related compounds has shown effective inhibitory activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells. The most promising derivatives exhibited IC50 values significantly lower than standard treatments, indicating enhanced potency .
Anti-inflammatory Properties
Pyridazinone derivatives have been identified as potential anti-inflammatory agents. Their mechanism involves modulation of neutrophilic inflammation through activation of FPRs, leading to intracellular calcium flux and chemotaxis in human neutrophils .
Research Findings and Case Studies
- Study on Anticancer Activity :
- Inflammation Modulation :
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 6-Methoxy-4-methylpyridazin-3(2H)-one | Methoxy group at position 6 | Enhanced anti-inflammatory effects |
| 3-Chloro-6-methoxy-4-methylpyridazine | Chlorine substitution at position 3 | Increased reactivity; potential cytotoxicity |
| 6-Chloro-4-methylpyridazin-3(2H)-one | Chlorine at position 6 | Distinct biological activities |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Methylpyridazin-3(2H)-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A widely used approach involves multi-step reactions starting from substituted pyridazinones. For example, 4,5-dimethylpyridazin-3-ol can undergo tetrahydropyran (THP) protection, followed by Suzuki coupling with boronic acid derivatives to introduce aryl or heteroaryl groups. Optimization includes using cesium carbonate as a base and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as a catalyst to enhance coupling efficiency. Post-reaction acidification (e.g., HCl in dioxane) ensures deprotection, and purification via silica gel chromatography or HPLC achieves >90% purity .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound and its derivatives?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction to resolve molecular packing and hydrogen-bonding networks (e.g., C–H···O interactions in pyridazinone derivatives) .
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking contributes 8–12% to crystal stability) .
- NMR spectroscopy (¹H, ¹³C) for substituent identification, with methyl groups resonating at δ 2.1–2.3 ppm in CDCl₃ .
- Mass spectrometry (ESI) to confirm molecular ions (e.g., m/z 334.1 [M + 1]⁺ for a dopamine D1 receptor agonist derivative) .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation or substitution reactions of this compound be addressed?
- Methodological Answer : Regioselectivity in alkylation (e.g., THP protection at N2 vs. O3 positions) is influenced by steric and electronic factors. Computational modeling (DFT) predicts preferential attack at the less hindered nitrogen site. Experimentally, using bulky bases like NaHMDS at −78°C suppresses side reactions, achieving >80% regioselectivity . For substitution, directing groups (e.g., chloro at C5) can be leveraged to guide cross-coupling reactions .
Q. What strategies enhance the bioavailability and brain penetration of this compound derivatives for CNS-targeted therapies?
- Methodological Answer : Structural modifications include:
- Introducing lipophilic substituents (e.g., trifluoromethylbenzyl) to improve blood-brain barrier permeability, as seen in GPR52 agonists (logP increased from 1.2 to 3.5) .
- Reducing hydrogen-bond donors (e.g., replacing hydroxyl with methoxy groups) to lower polar surface area (<70 Ų).
- In vivo pharmacokinetic profiling in rodent models, with brain-to-plasma ratios >0.5 indicating efficacy .
Q. How can computational chemistry predict the reactivity and biological activity of this compound derivatives?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) models interactions with targets like dopamine D1 receptors, identifying key binding residues (e.g., Ser203 and Asp103) .
- QSAR models correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
- MD simulations assess thermodynamic stability of ligand-receptor complexes over 100 ns trajectories .
Data Contradiction Analysis
Q. How should researchers resolve contradictions in isomer formation during this compound synthesis?
- Methodological Answer : Isomeric byproducts (e.g., 5-chloro-4-methyl vs. 4-chloro-5-methyl derivatives) arise from competing reaction pathways. Resolution strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
